Hexadeca-7,9-dienoic acid
CAS No.: 182200-12-0
Cat. No.: VC20273358
Molecular Formula: C16H28O2
Molecular Weight: 252.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 182200-12-0 |
|---|---|
| Molecular Formula | C16H28O2 |
| Molecular Weight | 252.39 g/mol |
| IUPAC Name | hexadeca-7,9-dienoic acid |
| Standard InChI | InChI=1S/C16H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-10H,2-6,11-15H2,1H3,(H,17,18) |
| Standard InChI Key | OCAQQOFHFABVOA-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCC=CC=CCCCCCC(=O)O |
Introduction
Chemical Structure and Nomenclature
Molecular Configuration
Hexadeca-7,9-dienoic acid belongs to the family of C16 polyunsaturated fatty acids (PUFAs). Its IUPAC name is 7Z,9Z-hexadecadienoic acid, reflecting the cis (Z) configuration of the double bonds at positions 7 and 9. The molecular formula is C₁₆H₂₈O₂, with a molecular weight of 252.39 g/mol . The SMILES notation for this compound is CCCCCC=CC=CCCCCCC(=O)O, illustrating the conjugated double bond system and carboxylic acid terminus .
Comparative Analysis with Isomers
Structural analogs, such as 5,9- and 6,9-hexadecadienoic acids, highlight the significance of double bond positioning:
| Compound | Double Bond Positions | Biological Activity | Source Organisms |
|---|---|---|---|
| 7,9-Hexadecadienoic acid | 7,9 (Z,Z) | Hypothesized antimicrobial activity | Synthetic/Not yet identified |
| 5,9-Hexadecadienoic acid | 5,9 (Z,Z) | Antimicrobial, membrane modulation | Marine sponges, slime molds |
| 6,9-Hexadecadienoic acid | 6,9 (Z,Z) | Limited data | Synthetic |
The 7,9 isomer’s conjugated double bonds may enhance reactivity in oxidation and cyclization reactions compared to non-conjugated analogs .
Synthetic Methodologies
Retrosynthetic Strategies
The synthesis of 7,9-hexadecadienoic acid can draw from methodologies developed for analogous dienoic acids. A proven route involves alkenylation reactions using palladium catalysts to introduce double bonds at specific positions .
Key Steps:
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Starting Material: Methyl hexadecanoate (palmitate) serves as the saturated precursor.
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Selective Dehydrogenation:
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Saponification: Hydrolysis of the methyl ester to the free carboxylic acid using NaOH/EtOH.
Industrial Scalability
Large-scale production faces challenges in maintaining double bond regioselectivity. Advances in flow chemistry and immobilized catalysts (e.g., Rh/C) improve yield (up to 92%) and reduce byproducts .
Physicochemical Properties
Thermodynamic Data
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Boiling Point: Estimated 342–348°C (extrapolated from 6,9-isomer) .
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Solubility: <0.1 mg/mL in water; soluble in ethanol, dimethyl sulfoxide .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption at 1705 cm⁻¹ (C=O stretch), 3010 cm⁻¹ (C=C-H stretch) .
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¹H NMR: δ 5.35–5.25 (m, 4H, CH₂-CH=CH-CH₂), δ 2.34 (t, 2H, COOH-adjacent CH₂) .
Biological Activity and Mechanisms
Membrane Interaction Studies
Analogous 5,9-dienoic acids integrate into phospholipid bilayers, reducing membrane rigidity and modulating cholesterol affinity . Molecular dynamics simulations suggest that the 7,9 isomer may similarly disrupt lipid rafts, potentially altering signal transduction pathways.
Antimicrobial Applications
The 5,9-hexadecadienoic acid exhibits bacteriostatic effects against Staphylococcus aureus (MIC = 32 µg/mL) . While direct data for the 7,9 isomer are lacking, its structural similarity suggests comparable bioactivity, warranting targeted studies.
Research Gaps and Future Directions
Unresolved Questions
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Synthetic Optimization: Improved catalysts for regioselective double bond formation.
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In Vivo Toxicity: No pharmacokinetic data exist for 7,9-hexadecadienoic acid.
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Therapeutic Potential: Role in inflammatory pathways or cancer apoptosis remains unexplored.
Recommended Studies
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Metabolic Profiling: Radiolabeled tracer studies to map β-oxidation pathways.
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Structure-Activity Relationships: Comparative analysis with 5,9- and 6,9-isomers.
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